

# Ac-LEVD-CHO: A Technical Guide to a Selective Caspase-4 Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ac-LEVD-CHO

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Introduction: **Ac-LEVD-CHO** is a synthetic, cell-permeable tetrapeptide aldehyde that acts as a potent and reversible inhibitor of caspase-4.[1][2] Comprising the amino acid sequence N-acetyl-Leucine-Glutamic acid-Valine-Aspartic acid aldehyde, it was designed based on the preferred substrate recognition motifs of inflammatory caspases. This inhibitor has become an indispensable tool for researchers investigating the noncanonical inflammasome, pyroptosis, and the innate immune response to intracellular pathogens. This guide provides a comprehensive overview of its discovery, mechanism of action, and application in a research setting.

## Discovery and Development

The development of **Ac-LEVD-CHO** is rooted in seminal studies from the late 1990s that systematically mapped the substrate specificities of the caspase family of proteases.[3] Using combinatorial peptide libraries, researchers identified the optimal four-amino-acid (P4-P1) sequences recognized by each caspase.[4][5] This work revealed that all caspases have a stringent requirement for an Aspartic acid (D) residue at the P1 position, the site of cleavage.[6][7]

These studies broadly categorized caspases into three groups based on their P4-P2 preferences:[8]

- Group I (Inflammatory Caspases): Caspases-1, -4, and -5, which prefer bulky aromatic or hydrophobic residues at P4 (e.g., Trp-Glu-His-Asp or WEHD).

- Group II (Effector Caspases): Caspases-3 and -7, which prefer an Asp residue at P4 (e.g., Asp-Glu-Val-Asp or DEVD).
- Group III (Initiator Caspases): Caspases-6, -8, and -9, which prefer a branched aliphatic amino acid at P4 (e.g., Leu/Val-Glu-His-Asp or LEHD/VEHD).[4]

**Ac-LEVD-CHO** emerged from this research as a sequence recognized effectively by caspase-4.[2] While the LEVD sequence shares characteristics with the Group III consensus motif, significant substrate overlap exists between caspase families.[7] The identification of LEVD as a preferred caspase-4 substrate led directly to the development of key research tools: fluorogenic and chromogenic substrates for activity assays (e.g., Ac-LEVD-AFC, Ac-LEVD-pNA) and the corresponding aldehyde inhibitor, **Ac-LEVD-CHO**, for functional studies.[9][10]

## Mechanism of Action

**Ac-LEVD-CHO** functions as a reversible, competitive inhibitor. The peptide sequence (LEVD) directs the molecule to the active site of caspase-4. The C-terminal aldehyde group (CHO) then acts as an electrophilic "warhead" that forms a reversible covalent bond (a thiohemiacetal) with the catalytic cysteine residue in the enzyme's active site.[7] This interaction physically blocks the substrate-binding pocket, preventing the enzyme from cleaving its natural substrates, most notably Gasdermin D.

## Quantitative Data: Selectivity of Peptide Aldehyde Inhibitors

Comprehensive public data detailing the IC50 or Ki values of **Ac-LEVD-CHO** against a full panel of caspases is limited. However, data from related and commonly used peptide aldehyde inhibitors illustrate the general selectivity profiles achieved with this class of compounds. The following table summarizes reported inhibition constants for inhibitors designed for other caspase groups, providing context for the expected selectivity of tetrapeptide-based inhibitors.

Compound (Primary Target)	Caspase-1 (nM)	Caspase-3 (nM)	Caspase-4 (nM)	Caspase-5 (nM)	Caspase-6 (nM)	Caspase-7 (nM)	Caspase-8 (nM)	Caspase-9 (nM)
Ac-DEVD-CHO (Caspase-3)	-	K <sub>i</sub> = 0.23	-	-	-	K <sub>i</sub> = 1.6	K <sub>i</sub> = 6	K <sub>i</sub> = 13
Ac-LEHD-CHO (Caspase-9)	IC <sub>50</sub> = 15.0	-	IC <sub>50</sub> = 81.7	IC <sub>50</sub> = 21.3	-	-	IC <sub>50</sub> = 3.82	IC <sub>50</sub> = 49.2
VRT-043198 (Caspase-1)	IC <sub>50</sub> = 0.204	>10000	IC <sub>50</sub> = 14.5	IC <sub>50</sub> = 10.6	>10000	>10000	IC <sub>50</sub> = 3.3	IC <sub>50</sub> = 5.07

Data sourced from multiple references.[\[11\]](#)[\[12\]](#) Note: K<sub>i</sub> (inhibition constant) and IC<sub>50</sub> (half-maximal inhibitory concentration) are related but distinct measures of inhibitor potency.

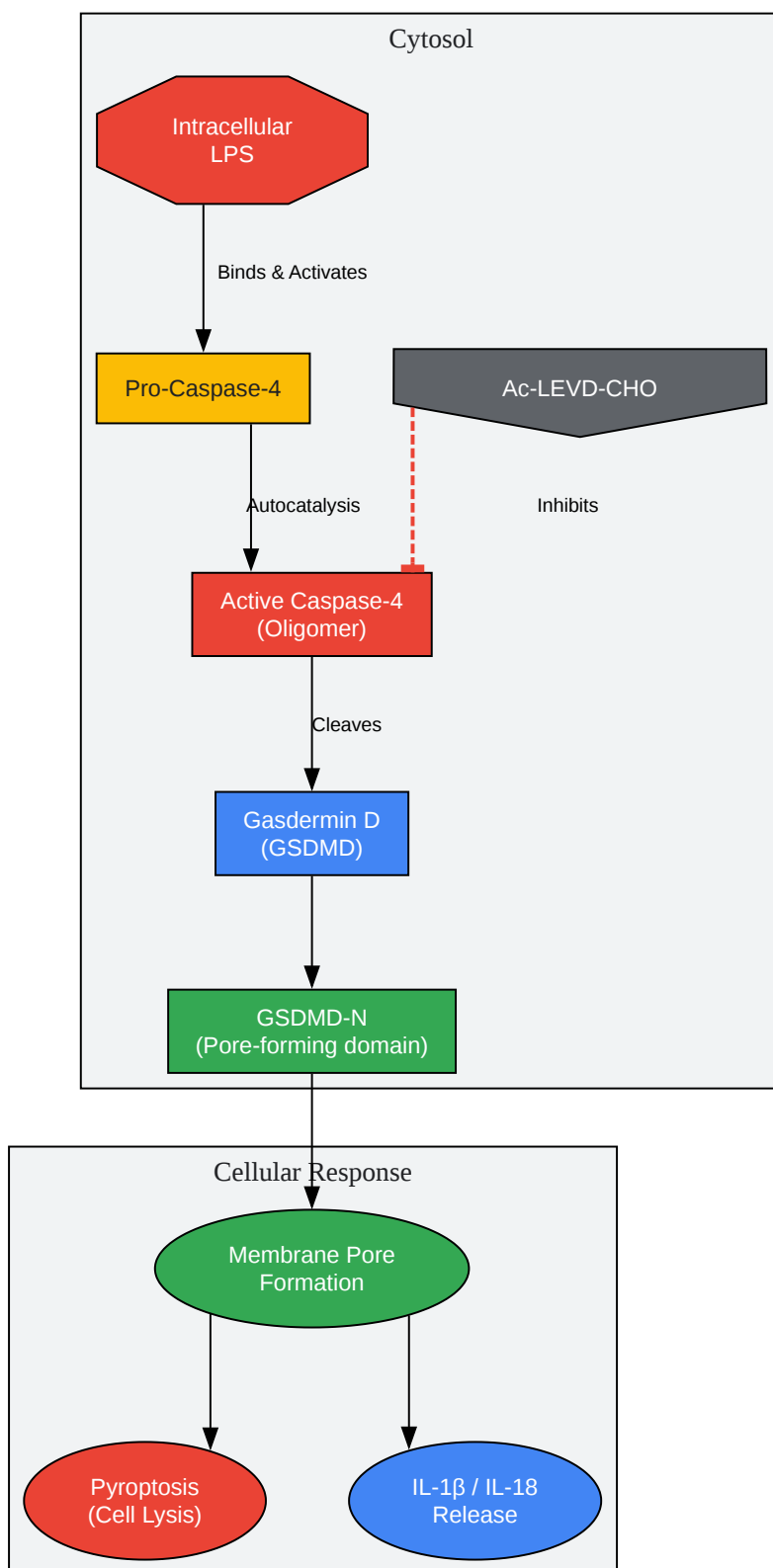
## Signaling Pathway Involvement: The Noncanonical Inflammasome

**Ac-LEVD-CHO** is a critical tool for studying the noncanonical inflammasome pathway, an innate immune mechanism for detecting and responding to intracellular Gram-negative bacteria.

- Sensing: Cytosolic lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, binds directly to the CARD domain of pro-caspase-4 (and its murine ortholog, caspase-11).[\[13\]](#)

- Activation: This binding event induces oligomerization and auto-activation of pro-caspase-4. [\[14\]](#)
- Execution: Activated caspase-4 has one key substrate: Gasdermin D (GSDMD). It cleaves GSDMD into two fragments: an N-terminal pore-forming domain (GSDMD-N) and a C-terminal inhibitory domain.
- Pyroptosis: The GSDMD-N fragments translocate to the plasma membrane, where they oligomerize to form large pores. This disrupts the cell's osmotic balance, leading to cell swelling, lysis, and a highly inflammatory form of programmed cell death known as pyroptosis. [\[15\]](#)
- Cytokine Release: The GSDMD pores also serve as a conduit for the release of mature inflammatory cytokines, such as IL-1 $\beta$  and IL-18, from the cell.

**Ac-LEVD-CHO** specifically inhibits the enzymatic activity of activated caspase-4, preventing the cleavage of GSDMD and thereby blocking all downstream events, including pyroptosis and cytokine release.



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**Caption:** The Noncanonical Inflammasome Pathway and the inhibitory action of **Ac-LEVD-CHO**.

## Experimental Protocols

Below are representative protocols for using **Ac-LEVD-CHO** in both in vitro and in cellulo experimental settings.

### In Vitro Caspase-4 Inhibition Assay

This protocol describes how to measure the inhibitory effect of **Ac-LEVD-CHO** on recombinant caspase-4 activity using a fluorogenic substrate.

Materials:

- Recombinant active human caspase-4
- Caspase Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)
- Ac-LEVD-AFC fluorogenic substrate (10 mM stock in DMSO)[\[9\]](#)
- **Ac-LEVD-CHO** inhibitor (10 mM stock in DMSO)
- 96-well black microplate
- Fluorometric plate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

- Prepare Inhibitor Dilutions: Perform serial dilutions of **Ac-LEVD-CHO** in Caspase Assay Buffer to create a range of concentrations for IC<sub>50</sub> determination (e.g., 1 nM to 100  $\mu$ M). Include a "no inhibitor" control.
- Enzyme Preparation: Dilute the recombinant caspase-4 to its working concentration in ice-cold Caspase Assay Buffer.
- Inhibitor Incubation: Add 40  $\mu$ L of Caspase Assay Buffer and 10  $\mu$ L of each inhibitor dilution to the wells of the 96-well plate.

- **Reaction Initiation (Enzyme):** Add 40  $\mu$ L of the diluted caspase-4 enzyme to each well. Mix gently and incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
- **Reaction Initiation (Substrate):** Prepare the substrate solution by diluting the Ac-LEVD-AFC stock to a final working concentration of 50  $\mu$ M in Caspase Assay Buffer. Add 10  $\mu$ L of this solution to each well to start the cleavage reaction.
- **Data Acquisition:** Immediately begin reading the fluorescence intensity (Relative Fluorescence Units, RFU) every 1-2 minutes for 30-60 minutes at 37°C using the plate reader.
- **Analysis:** Calculate the reaction rate (V) for each inhibitor concentration from the linear portion of the RFU vs. time plot. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.

## In Cellulo Inhibition of LPS-Induced Pyroptosis

This protocol details how to use **Ac-LEVD-CHO** to determine if a cellular response to LPS is dependent on caspase-4.

### Materials:

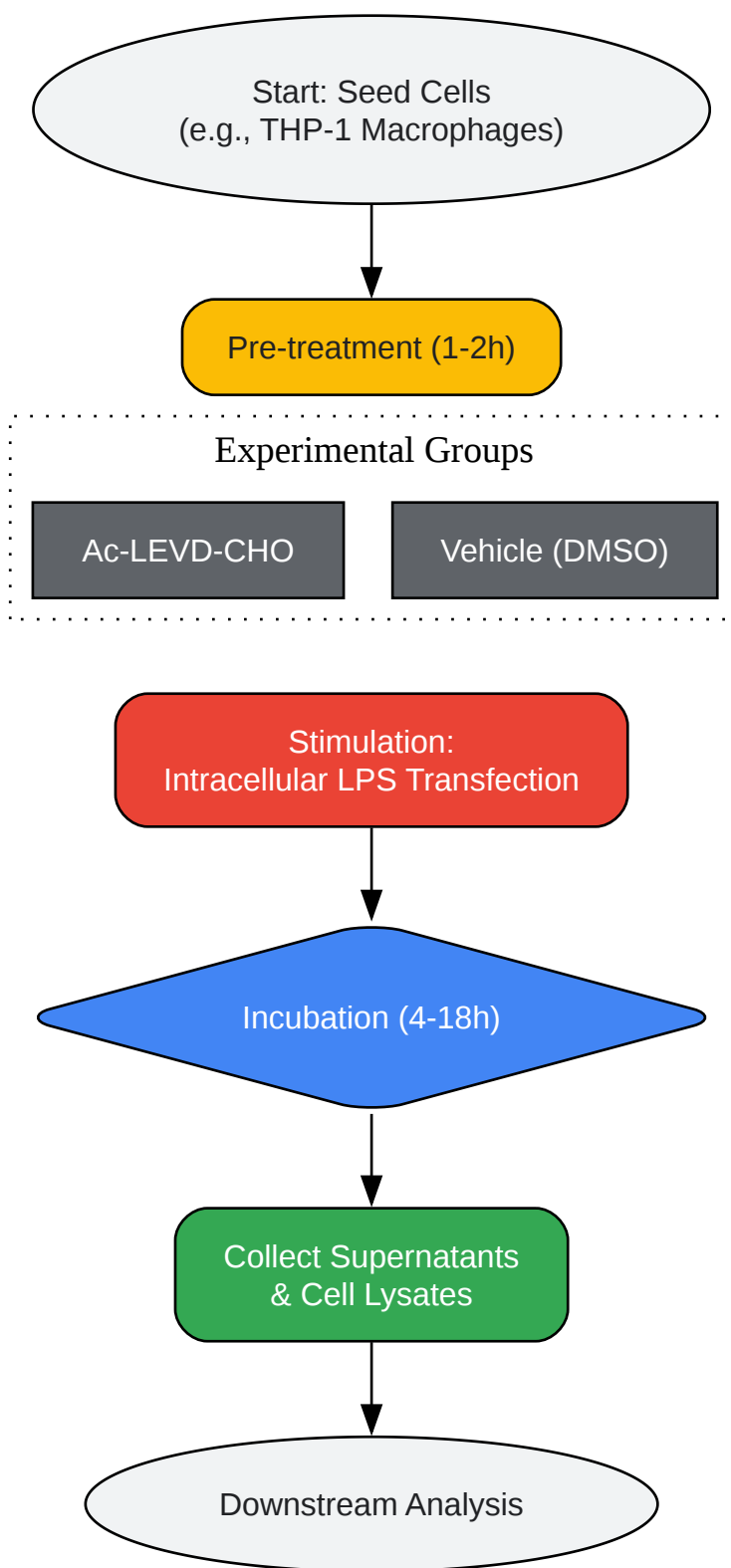
- Human monocytic cells (e.g., THP-1) or other relevant cell type
- Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
- **Ac-LEVD-CHO** (10 mM stock in DMSO)
- LPS from a Gram-negative bacterium (e.g., E. coli O111:B4)
- Transfection reagent for intracellular LPS delivery (e.g., FuGENE HD)
- Reagents for downstream analysis (e.g., LDH assay kit for pyroptosis, ELISA kit for IL-1 $\beta$ )

### Procedure:

- **Cell Seeding:** Seed cells in a 24-well plate at a density that will result in ~80-90% confluency at the time of the experiment. For THP-1 cells, differentiate them into macrophage-like cells

with PMA (phorbol 12-myristate 13-acetate) for 48-72 hours, followed by a rest period in fresh media.

- Inhibitor Pre-treatment: Dilute **Ac-LEVD-CHO** in complete medium to the desired final concentration (e.g., 10-50  $\mu$ M). Remove the old medium from the cells and add the medium containing the inhibitor. Also include a vehicle control (DMSO only). Incubate for 1-2 hours at 37°C.
- LPS Stimulation: Prepare the LPS/transfection reagent complex according to the manufacturer's instructions to facilitate intracellular delivery. Add the complex to the wells already containing the inhibitor or vehicle.
- Incubation: Incubate the cells for the desired time period (e.g., 4-18 hours) at 37°C.
- Sample Collection: Carefully collect the cell culture supernatants and store them at -80°C for later analysis. Lyse the remaining cells to measure intracellular protein or gene expression.
- Downstream Analysis:
  - Pyroptosis: Measure the release of lactate dehydrogenase (LDH) into the supernatant using a commercial LDH cytotoxicity assay kit. An increase in LDH indicates loss of membrane integrity.
  - Cytokine Release: Quantify the concentration of mature IL-1 $\beta$  in the supernatant using an ELISA kit.
  - Western Blot: Analyze cell lysates for the cleavage of Gasdermin D. The appearance of the GSDMD-N fragment is a direct marker of caspase-4 activity.

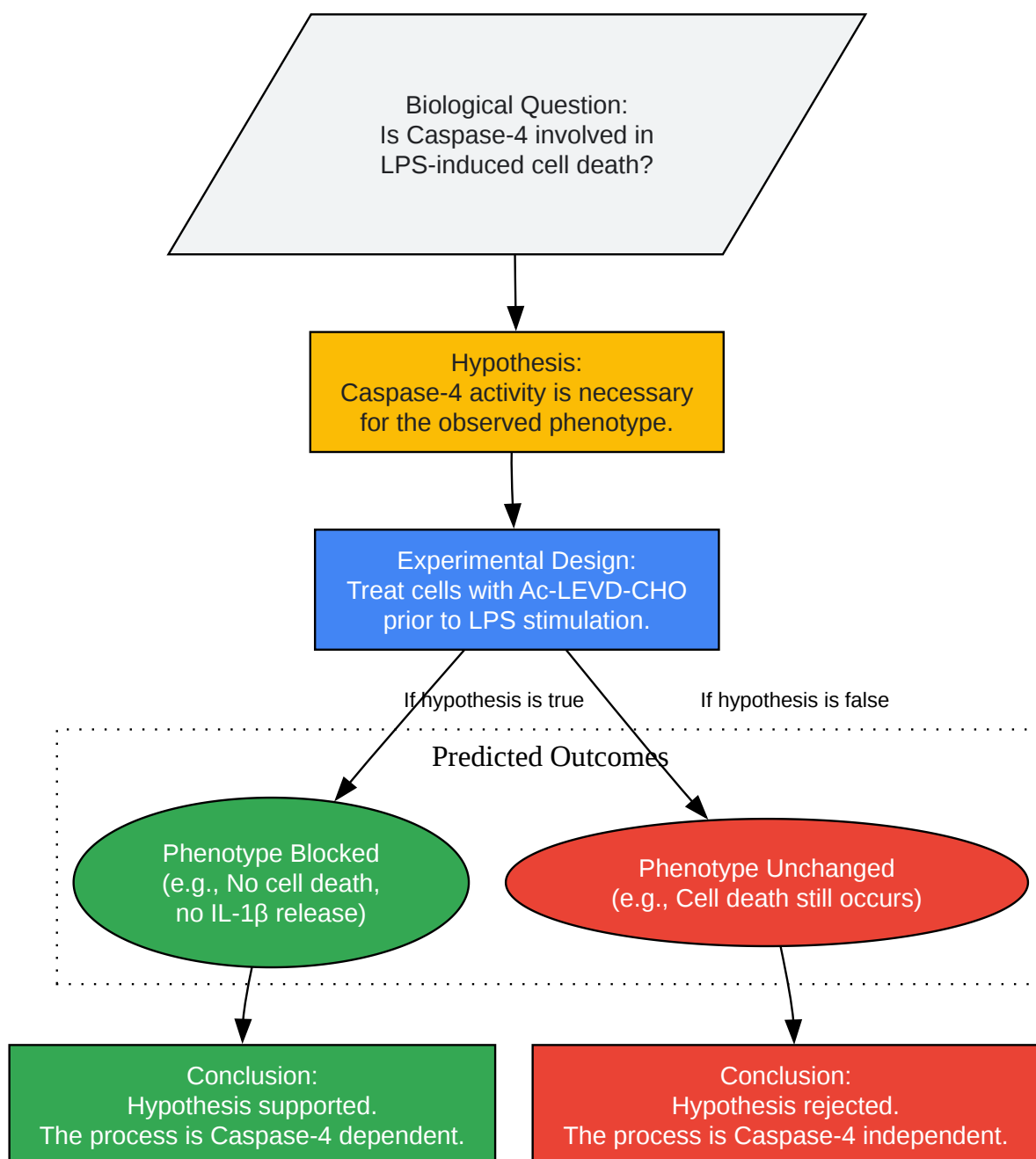


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**Caption:** A typical experimental workflow for studying caspase-4 function using **Ac-LEVD-CHO**.

## Logical Framework for Inhibitor Use

The use of **Ac-LEVD-CHO** in research follows a clear deductive logic to probe the function of caspase-4 in a biological process.



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**Caption:** Logical framework for using **Ac-LEVD-CHO** to test a biological hypothesis.

## Conclusion

**Ac-LEVD-CHO** is a cornerstone research tool for dissecting the role of caspase-4 in cellular processes. Its development, based on foundational studies of caspase specificity, provides a potent and selective means to inhibit the noncanonical inflammasome pathway. By blocking the cleavage of Gasdermin D, it enables researchers to confirm the involvement of caspase-4 in pyroptosis, cytokine processing, and the host response to bacterial infection. When used with appropriate controls and in conjunction with robust downstream assays, **Ac-LEVD-CHO** offers clear insights into the complex signaling cascades of the innate immune system.

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- To cite this document: BenchChem. [Ac-LEVD-CHO: A Technical Guide to a Selective Caspase-4 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3037022#the-discovery-and-development-of-ac-levd-cho-as-a-research-tool>]

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